molecular formula C17H18O3 B14520334 Benzoic acid;4-but-2-en-2-ylphenol CAS No. 62717-10-6

Benzoic acid;4-but-2-en-2-ylphenol

Cat. No.: B14520334
CAS No.: 62717-10-6
M. Wt: 270.32 g/mol
InChI Key: UWOJSSXTYDYMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;4-but-2-en-2-ylphenol is an organic compound that features both a benzoic acid moiety and a phenolic group with a butenyl substituent. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. The presence of both carboxylic acid and phenol functionalities in this molecule makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;4-but-2-en-2-ylphenol can be achieved through several methods:

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production. The phenolic group can be introduced through various chemical modifications post-production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid;4-but-2-en-2-ylphenol can undergo oxidation reactions, particularly at the phenolic group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Mechanism of Action

The mechanism of action of Benzoic acid;4-but-2-en-2-ylphenol involves several pathways:

Comparison with Similar Compounds

Benzoic acid;4-but-2-en-2-ylphenol can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62717-10-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzoic acid;4-but-2-en-2-ylphenol

InChI

InChI=1S/C10H12O.C7H6O2/c1-3-8(2)9-4-6-10(11)7-5-9;8-7(9)6-4-2-1-3-5-6/h3-7,11H,1-2H3;1-5H,(H,8,9)

InChI Key

UWOJSSXTYDYMKL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.